1,2,4-Triazole Ring vs. Pyrazole Ring: Superior Anticonvulsant Activity in Maximal Electroshock Model
In a series of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings at the ω-position, compounds carrying the 1,2,4-triazole ring exhibited superior anticonvulsant activity compared to analogs bearing a pyrazole ring, as assessed in the maximal electroshock (MES) test in mice [1]. The most active compound identified was 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide [1]. No quantitative activity data for the exact target compound N-(3-phenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide are available in the published literature; the target compound shares the 1,2,4-triazole-acetamide core scaffold and the N-phenylalkyl substitution pattern with the tested series.
| Evidence Dimension | Anticonvulsant activity ranking (MES test) |
|---|---|
| Target Compound Data | Not directly reported for N-(3-phenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide |
| Comparator Or Baseline | Pyrazole-containing analogs: inferior activity to triazole-containing analogs. Most active triazole compound: 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide. |
| Quantified Difference | Triazole ring leads to superior activity than pyrazole ring (qualitative ranking; no discrete IC50 provided for target compound). |
| Conditions | Maximal electroshock (MES) test in mice; compounds administered intraperitoneally. |
Why This Matters
The 1,2,4-triazole ring is a privileged scaffold for anticonvulsant activity within this chemotype; compounds with pyrazole or imidazole substitution at the same position show reduced efficacy, making the triazole ring a non-substitutable pharmacophore for MES-based anticonvulsant screening.
- [1] Tarikogullari AH, Kilic FS, Erol K, Pabuccuoglu V. Synthesis and anticonvulsant activity of some alkanamide derivatives. Arzneimittelforschung. 2010;60(10):593-598. doi:10.1055/s-0031-1296331. View Source
